molecular formula C12H14FNOS B5207434 5-(2-fluorophenoxy)pentyl thiocyanate

5-(2-fluorophenoxy)pentyl thiocyanate

Cat. No.: B5207434
M. Wt: 239.31 g/mol
InChI Key: VJJBUCPGGUDCJJ-UHFFFAOYSA-N
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Description

5-(2-Fluorophenoxy)pentyl thiocyanate is a thiocyanate derivative featuring a pentyl chain terminated by a thiocyanate (-SCN) group and substituted with a 2-fluorophenoxy moiety. This compound combines the electron-withdrawing fluorine atom and the thiocyanate group, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

5-(2-fluorophenoxy)pentyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS/c13-11-6-2-3-7-12(11)15-8-4-1-5-9-16-10-14/h2-3,6-7H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJBUCPGGUDCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCSC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s structure distinguishes it from other thiocyanate derivatives:

  • Fluorophenoxy vs. Aromatic Substitutents: Unlike compounds like 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate (CAS 41421-09-4, ), which has a fluorophenyl group directly attached to an oxadiazole ring, 5-(2-fluorophenoxy)pentyl thiocyanate incorporates a flexible pentyl chain and a 2-fluorophenoxy group. This chain may enhance lipophilicity compared to rigid aromatic systems .
  • Thiocyanate Position: The thiocyanate group in the target compound is terminal on an aliphatic chain, contrasting with derivatives like 3-phenyl-5-phenylaminocarbonyl-...-thiadiazole 7h (), where the thiocyanate is part of a conjugated heterocyclic system.

Physical and Spectroscopic Properties

Melting Points and Stability:
  • Derivatives with rigid aromatic systems (e.g., 7d in ) exhibit high melting points (325–326°C), likely due to strong intermolecular interactions. In contrast, the pentyl chain in this compound may reduce crystallinity, leading to a lower melting point (predicted <200°C based on aliphatic analogs).
  • The fluorinated oxadiazole derivative () has a predicted density of 1.50 g/cm³ and boiling point of 361.6°C, suggesting moderate volatility compared to bulkier thiocyanate-thiadiazole hybrids .

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